molecular formula C15H10ClNO2 B4941799 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one

6-amino-2-(2-chlorophenyl)-4H-chromen-4-one

Cat. No.: B4941799
M. Wt: 271.70 g/mol
InChI Key: VOPVWCAVZVULBG-UHFFFAOYSA-N
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Description

6-amino-2-(2-chlorophenyl)-4H-chromen-4-one is a heterocyclic compound that belongs to the class of chromenones. This compound is characterized by the presence of an amino group at the 6th position and a chlorophenyl group at the 2nd position of the chromenone ring. Chromenones are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Properties

IUPAC Name

6-amino-2-(2-chlorophenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2/c16-12-4-2-1-3-10(12)15-8-13(18)11-7-9(17)5-6-14(11)19-15/h1-8H,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPVWCAVZVULBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one typically involves the condensation of 2-chlorobenzaldehyde with appropriate reagents under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with cyanothioacetamide in the presence of a base such as N-methylmorpholine in ethanol. The reaction mixture is stirred at room temperature to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

6-amino-2-(2-chlorophenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromenone ring to a chromanol ring.

    Substitution: The amino and chlorophenyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce chromanols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives .

Scientific Research Applications

6-amino-2-(2-chlorophenyl)-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-2-(2-chlorophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to its anticancer effects. Additionally, the compound can interfere with viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile
  • 6-amino-4-aryl-2,4-dihydro-3-phenyl pyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

6-amino-2-(2-chlorophenyl)-4H-chromen-4-one is unique due to its specific substitution pattern on the chromenone ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for research and development .

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